molecular formula C8H17NO B1379815 5-Amino-3,3-dimethylcyclohexan-1-ol CAS No. 1529781-98-3

5-Amino-3,3-dimethylcyclohexan-1-ol

Cat. No.: B1379815
CAS No.: 1529781-98-3
M. Wt: 143.23 g/mol
InChI Key: VPTMLCZYRTULJD-UHFFFAOYSA-N
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Description

5-Amino-3,3-dimethylcyclohexan-1-ol is a cyclic amino alcohol that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound, with the molecular formula C8H17NO, is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3,3-dimethylcyclohexan-1-ol typically involves the reduction of corresponding ketones or aldehydes. One common method is the catalytic hydrogenation of 5-nitro-3,3-dimethylcyclohexanone, which yields the desired amino alcohol . The reaction conditions often include the use of hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C) under mild temperatures and pressures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3,3-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents like acyl chlorides or anhydrides are used under basic conditions.

Major Products:

    Oxidation: 5-Keto-3,3-dimethylcyclohexan-1-ol.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

5-Amino-3,3-dimethylcyclohexan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-3,3-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, modulating enzyme activity and cellular processes .

Comparison with Similar Compounds

  • 5-Amino-3,3-dimethylcyclohexanone
  • 5-Amino-3,3-dimethylcyclohexanol
  • 5-Nitro-3,3-dimethylcyclohexan-1-ol

Comparison: 5-Amino-3,3-dimethylcyclohexan-1-ol is unique due to the presence of both an amino and a hydroxyl group on the cyclohexane ring, which imparts distinct chemical reactivity and biological activity compared to its analogs . This dual functionality makes it a versatile compound in various applications.

Properties

IUPAC Name

5-amino-3,3-dimethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2)4-6(9)3-7(10)5-8/h6-7,10H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTMLCZYRTULJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-3,3-dimethylcyclohexan-1-ol
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Reactant of Route 5
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Reactant of Route 6
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